molecular formula C12H14N4O B7638632 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone

2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone

Cat. No. B7638632
M. Wt: 230.27 g/mol
InChI Key: PBWAVZUUWSWXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone, also known as BPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPE is a white crystalline powder that is soluble in water and organic solvents. It belongs to the class of compounds known as benzotriazole derivatives, which have been widely studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their biological functions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. This compound has also been shown to inhibit the activity of phosphatases, which are enzymes that remove phosphate groups from proteins. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their biological functions. However, this compound has some limitations. It has been shown to have low solubility in water, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of additional enzymes that are inhibited by this compound. In addition, further studies could be conducted to investigate the anti-inflammatory and anti-cancer properties of this compound. Finally, this compound could be used as a starting point for the development of new drugs with improved properties.

Synthesis Methods

The synthesis of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 2-aminopyrrolidine with benzotriazole-1-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is purified by recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as proteases and phosphatases. This compound has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-(benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13-14-16/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWAVZUUWSWXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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